molecular formula C14H12N2O2 B3133917 2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol CAS No. 400075-30-1

2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

Cat. No.: B3133917
CAS No.: 400075-30-1
M. Wt: 240.26 g/mol
InChI Key: JWMBBMFHEMDBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol typically involves the condensation of o-phenylenediamine with 3-methoxybenzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-ylmethanol derivatives .

Scientific Research Applications

2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit poly [ADP-ribose] polymerase 1, which is involved in DNA repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol stands out due to its unique combination of a benzimidazole core and a methoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-hydroxy-2-(3-methoxyphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c1-18-11-6-4-5-10(9-11)14-15-12-7-2-3-8-13(12)16(14)17/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBBMFHEMDBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 2
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 3
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 4
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 5
Reactant of Route 5
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol
Reactant of Route 6
2-(3-methoxyphenyl)-1H-1,3-benzimidazol-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.